2-Bromo-4-(chloromethyl)-1-fluorobenzene
Overview
Description
2-Bromo-4-(chloromethyl)-1-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(chloromethyl)-1-fluorobenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 4-(chloromethyl)-1-fluorobenzene using bromine or a bromine-releasing reagent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reactivity and selectivity of the halogenation process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(chloromethyl)-1-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the halogenated benzene to less substituted derivatives using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or alkaline medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives with functional groups like azides, thiols, or ethers.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of less substituted benzene derivatives.
Scientific Research Applications
2-Bromo-4-(chloromethyl)-1-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials such as polymers and liquid crystals due to its unique electronic properties.
Medicinal Chemistry: It is investigated for its potential use in the design of new drugs, particularly those targeting specific enzymes or receptors in the body.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(chloromethyl)-1-fluorobenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing halogen atoms. This activation makes the ring more susceptible to nucleophilic attack, facilitating substitution reactions. The presence of multiple halogens also influences the compound’s reactivity and selectivity in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chlorobenzaldehyde: Similar structure but with an aldehyde group instead of a chloromethyl group.
2-Bromo-4-fluorobenzene: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
4-Chloromethyl-1-fluorobenzene: Lacks the bromine atom, affecting its reactivity and applications.
Uniqueness
2-Bromo-4-(chloromethyl)-1-fluorobenzene is unique due to the presence of three different halogen atoms, which impart distinct electronic and steric properties. This combination of halogens makes it a versatile intermediate in organic synthesis, allowing for selective functionalization and the creation of complex molecular architectures .
Properties
IUPAC Name |
2-bromo-4-(chloromethyl)-1-fluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZWBCYWQAZDTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70513056 | |
Record name | 2-Bromo-4-(chloromethyl)-1-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70513056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78239-72-2 | |
Record name | 2-Bromo-4-(chloromethyl)-1-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70513056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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